Mukonine
Description
Mukonine is a naturally occurring carbazole alkaloid isolated from the Indian curry-leaf tree (Murraya koenigii). Structurally, it is identified as 1-methoxy-3-(methoxycarbonyl)carbazole .
Properties
CAS No. |
23523-94-6 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
methyl 1-methoxy-9H-carbazole-3-carboxylate |
InChI |
InChI=1S/C15H13NO3/c1-18-13-8-9(15(17)19-2)7-11-10-5-3-4-6-12(10)16-14(11)13/h3-8,16H,1-2H3 |
InChI Key |
GIKICDROPGNERQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1NC3=CC=CC=C32)C(=O)OC |
Canonical SMILES |
COC1=CC(=CC2=C1NC3=CC=CC=C32)C(=O)OC |
melting_point |
198-200°C |
physical_description |
Solid |
Synonyms |
mukonine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- This compound’s synthesis is competitive in yield (74–99%) but varies in step count depending on the method.
- Mukonidine and Glycosinine share a common intermediate, enabling parallel synthesis but with lower yields for Glycosinine due to additional redox steps .
- Clausine E and Koenoline require specialized annulation or coupling techniques, often with moderate yields .
Structural and Functional Differences
- This compound : Distinguished by methoxycarbonyl and methoxy groups at positions 1 and 3, enhancing its stability in Ullmann-type couplings .
- Mukonidine/Glycosinine : Lack methoxycarbonyl groups but feature hydroxyl or aldehyde moieties, influencing their solubility and reactivity .
- Clausine E : Contains a prenyl group , contributing to its antiproliferative activity .
- Koenoline: Features a hydroxy group critical for further derivatization into biscarbazole alkaloids .
Pharmacological Activity
- Antiproliferative Effects : this compound and its bioisosteres exhibit moderate activity against cancer cell lines, while Clausine E derivatives show enhanced potency due to prenyl substituents .
- Comparative Studies : In synthetically modified analogs, this compound’s methoxycarbonyl group was found to improve metabolic stability but reduce membrane permeability compared to Clausine E .
Stability and Reactivity
- This compound’s electron-withdrawing methoxycarbonyl group stabilizes intermediates in cross-coupling reactions, enabling higher yields (e.g., 63% in biscarbazole synthesis) compared to less substituted carbazoles .
- In contrast, Mukonidine’s hydroxyl group necessitates protection/deprotection steps, complicating its synthetic route .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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